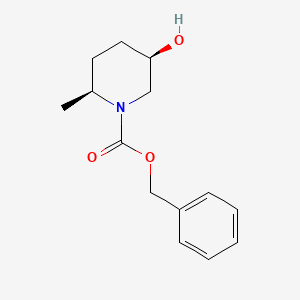

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

CAS No.: 1788073-42-6

Cat. No.: VC11733685

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788073-42-6 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1 |

| Standard InChI Key | PORAIKBIDRNMQN-WCQYABFASA-N |

| Isomeric SMILES | C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O |

| SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Stereochemistry | (2S,5R) |

| Functional Groups | Hydroxy, benzyl carbamate, methyl |

These attributes are derived from analogous piperidine derivatives documented in synthetic protocols .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments. For example, the benzyl group’s aromatic protons resonate at δ 7.20–7.40 ppm, while the piperidine ring protons appear between δ 1.20–4.50 ppm, depending on their proximity to electronegative substituents . The hydroxy proton is typically observed as a broad singlet near δ 3.00–5.00 ppm in deuterated solvents .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate typically proceeds via multistep sequences involving stereoselective ring formation and functional group manipulation. One approach, adapted from kinase inhibitor synthesis, involves:

-

Ring Construction: Cyclization of β-amino alcohols or amines using organometallic reagents, as demonstrated in copper-catalyzed reactions of β-aminoalkyl zinc iodides .

-

Hydroxylation: Introduction of the hydroxy group via oxidation of a precursor amine or alkene. For instance, epoxidation followed by acid hydrolysis can yield vicinal diols, which are further refined to mono-alcohols .

-

Protection/Deprotection: The benzyl carbamate group is introduced using benzyl chloroformate under basic conditions, as seen in the synthesis of related piperidine derivatives .

A representative synthesis from patent literature involves reacting 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral piperidine precursor, followed by hydroxylation and benzyl protection .

Stereochemical Control

The (2S,5R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or use of Evans’ oxazolidinones ensures enantiomeric purity . Hydrogenation of prochiral alkenes with chiral catalysts (e.g., Crabtree’s catalyst) has also been employed for related systems .

Applications in Pharmaceutical and Organic Chemistry

Role in Kinase Inhibitor Development

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a key intermediate in the synthesis of kinase inhibitors targeting cancer and autoimmune diseases. Its piperidine core interacts with ATP-binding pockets of kinases, while the hydroxy group forms hydrogen bonds with conserved residues . For instance, derivatives of this compound have shown inhibitory activity against JAK2 and ALK kinases in preclinical studies .

Asymmetric Synthesis

The compound’s chiral centers make it valuable as a building block for non-racemic pharmaceuticals. It has been utilized in the synthesis of:

-

Antiviral agents: Piperidine-based protease inhibitors for hepatitis C .

-

Analgesics: µ-opioid receptor agonists with reduced side effects .

Comparative Analysis with Structural Analogues

Functional Group Variations

The biological and chemical profiles of benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate differ significantly from analogues with modified substituents:

The hydroxy group enhances hydrogen-bonding capacity compared to amino or hydroxymethyl groups, improving target selectivity .

Stereochemical Impact

Inversion of stereochemistry at C5 (e.g., 2S,5S vs. 2S,5R) drastically alters biological activity. For example, the (2S,5S) diastereomer of a related kinase inhibitor exhibited 10-fold lower potency due to mismatched stereoelectronic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume